molecular formula C12H4Br4O B12904227 2,4,6,7-Tetrabromo-dibenzofuran CAS No. 617707-90-1

2,4,6,7-Tetrabromo-dibenzofuran

Cat. No.: B12904227
CAS No.: 617707-90-1
M. Wt: 483.77 g/mol
InChI Key: NVUPBSXTBMKHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. It is characterized by the presence of four bromine atoms attached to the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,7-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2,4,6,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,4,6,7-Tetrabromo-dibenzofuran has several scientific research applications:

    Environmental Science: It is studied for its role as a brominated flame retardant and its environmental impact.

    Materials Science: Used in the development of advanced materials with specific properties, such as high thermal stability and flame resistance.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities and interactions with biological systems

Mechanism of Action

The mechanism of action of 2,4,6,7-Tetrabromo-dibenzofuran involves its interaction with molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

617707-90-1

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

2,4,6,7-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-3-7-6-1-2-8(14)10(16)12(6)17-11(7)9(15)4-5/h1-4H

InChI Key

NVUPBSXTBMKHPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.